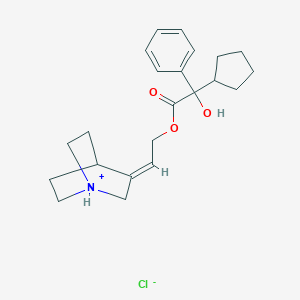
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is derived from mandelic acid, which is a naturally occurring compound found in almonds and other fruits. The hydrochloride salt of this compound is a white crystalline powder that is soluble in water and has a melting point of 179-180°C. In
作用機序
The exact mechanism of action of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
生化学的および生理学的効果
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to decrease the levels of certain inflammatory cytokines. Additionally, it has been shown to have antioxidant properties.
実験室実験の利点と制限
One of the advantages of using mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a potentially valuable tool for studying the mechanisms underlying neurological disorders and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are a number of potential future directions for research on mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride. One area of research could be the development of new synthetic methods for producing this compound. Another area of research could be the exploration of its potential therapeutic applications in the treatment of neurological disorders and inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Overall, the potential applications of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride make it an exciting area of research with many possibilities for future exploration.
合成法
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride can be synthesized through a multistep process involving the reaction of mandelic acid with various reagents. The synthesis process involves the use of protecting groups to prevent unwanted reactions and the use of various solvents and catalysts to facilitate the reaction. The final step involves the conversion of the intermediate product to the hydrochloride salt form.
科学的研究の応用
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been shown to have antibacterial and antifungal properties.
特性
CAS番号 |
101710-89-8 |
|---|---|
製品名 |
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride |
分子式 |
C22H30ClNO3 |
分子量 |
391.9 g/mol |
IUPAC名 |
[(2E)-2-(1-azoniabicyclo[2.2.2]octan-3-ylidene)ethyl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c24-21(26-15-12-18-16-23-13-10-17(18)11-14-23)22(25,20-8-4-5-9-20)19-6-2-1-3-7-19;/h1-3,6-7,12,17,20,25H,4-5,8-11,13-16H2;1H/b18-12-; |
InChIキー |
VYRIXWGSYXASMV-UWRQUICRSA-N |
異性体SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC/C=C\3/C[NH+]4CCC3CC4)O.[Cl-] |
SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-] |
正規SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-] |
同義語 |
[(2E)-2-(1-azoniabicyclo[2.2.2]oct-3-ylidene)ethyl] 2-cyclopentyl-2-hy droxy-2-phenyl-acetate chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



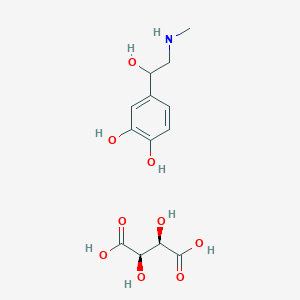
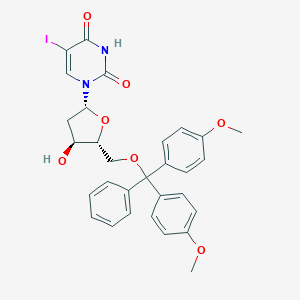
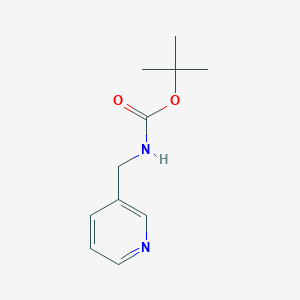
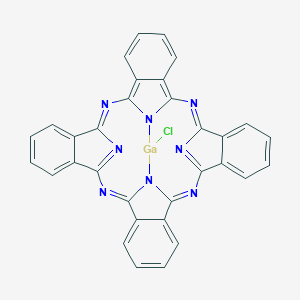
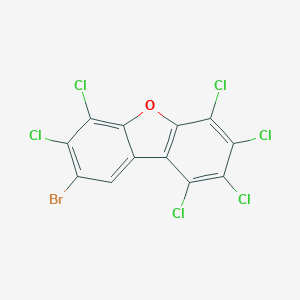
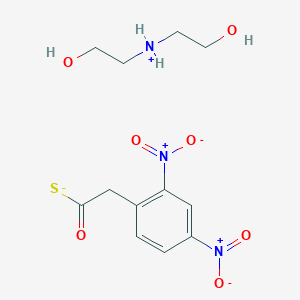
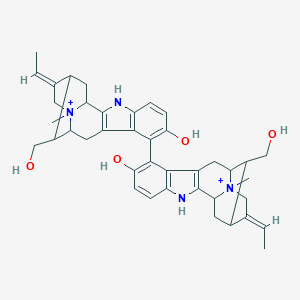
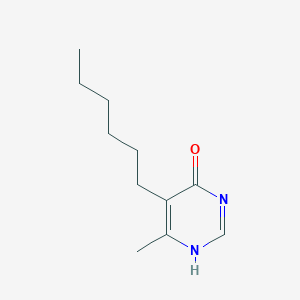
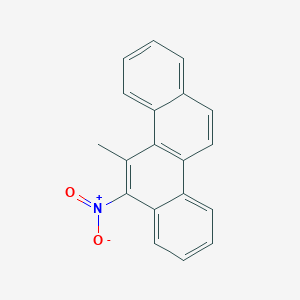
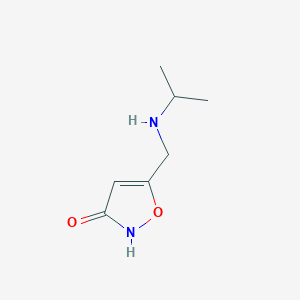
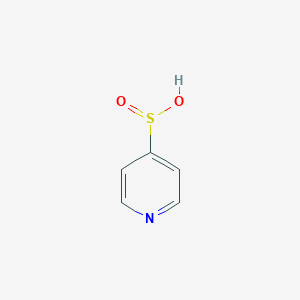
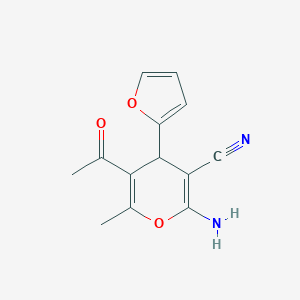
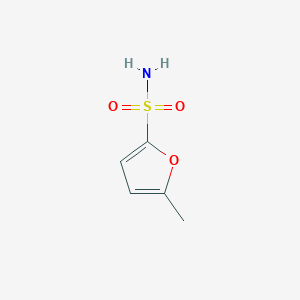
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)